1-(3-Chlorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one
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Description
1-(3-Chlorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C16H21ClN4O4S and its molecular weight is 400.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with structures similar to the specified chemical have been synthesized and characterized to explore their potential biological activities. For instance, a study by Ghasemi et al. (2020) prepared a series of piperazin-2-one derivatives through bioisosteric substitution and evaluated their cytotoxic activities on cancer and normal cell lines. Similarly, Bhatt, Kant, & Singh (2016) synthesized new sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety, exploring their antimicrobial and antimalarial activities.
Biological Screening
Several studies have demonstrated the biological screening of compounds with similar structures. J.V.Guna et al. (2009) synthesized piperazine-1-yl-aroylamino and aryl sulphonamide derivatives, assessing their activity against bacteria and fungi. T. Volkova, I. Levshin, & G. Perlovich (2020) focused on a novel potential antifungal compound, evaluating its solubility in biologically relevant solvents and its pharmacological properties.
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of compounds related to the specified chemical have been a significant focus. For example, Chandrappa et al. (2010) investigated novel thioxothiazolidin-4-one derivatives for their anticancer and antiangiogenic effects against a mouse tumor model, indicating potential therapeutic applications.
Anticancer and Antiangiogenic Effects
Research has also explored the anticancer and antiangiogenic effects of related compounds. Solomon, Pundir, & Lee (2019) designed and synthesized 4-aminoquinoline derived sulfonyl analogs, examining their efficacy on breast tumor cell lines and highlighting their potential as safer anticancer agents.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O4S/c1-26(24,25)20-8-5-18(6-9-20)15(22)12-19-7-10-21(16(19)23)14-4-2-3-13(17)11-14/h2-4,11H,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZKPZYLADHKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CN2CCN(C2=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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